4,4,4-Trifluoro-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-methylbutan-2-ol is a fluorinated organic compound with the molecular formula C5H9F3O. This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon, making it highly electronegative and reactive. It is a clear, colorless liquid with a molecular weight of 142.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methylbutan-2-ol typically involves the reaction of 4,4,4-trifluoro-3-methylbutan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4,4-trifluoro-3-methylbutan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 4,4,4-trifluoro-3-methylbutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 4,4,4-Trifluoro-3-methylbutan-2-one.
Reduction: 4,4,4-Trifluoro-3-methylbutane.
Substitution: 4,4,4-Trifluoro-3-methylbutyl chloride.
Scientific Research Applications
4,4,4-Trifluoro-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-2-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2-methylbutan-2-ol
- 4,4,4-Trifluoro-2-butyn-1-ol
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
Comparison: 4,4,4-Trifluoro-3-methylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to 4,4,4-Trifluoro-2-methylbutan-2-ol, it has a different substitution pattern on the carbon chain, leading to variations in chemical behavior and applications. The presence of the hydroxyl group in 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one makes it more reactive in oxidation-reduction reactions .
Properties
Molecular Formula |
C5H9F3O |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-3(4(2)9)5(6,7)8/h3-4,9H,1-2H3 |
InChI Key |
DBGLNXPQPLIKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.